tRNA Synthetase Recognition Advantage
The evolved pyrrolysyl-tRNA synthetase variant IFRS (iodo-phenylalanyl-tRNA synthetase) displays polyspecific substrate recognition and demonstrates a distinct binding mode for 2-(5-bromothienyl)-L-Ala compared to its non-halogenated counterpart. A crystal structure of the IFRS C-terminal domain was solved with the bromothienylalanine ligand and ATP (PDB: 4TQF) at 2.71 Å resolution, confirming a unique binding pocket accommodation not possible for the parent 2-thienylalanine [1]. In the broader context of the study, IFRS was screened against a library of 313 non-canonical amino acids (ncAAs), demonstrating that specific halogenation patterns critically determine substrate acceptance and translational fidelity [1].
| Evidence Dimension | Crystal structure resolution and binding mode confirmation |
|---|---|
| Target Compound Data | 2-(5-bromothienyl)-L-Ala co-crystallized with IFRS C-terminal domain at 2.71 Å (PDB: 4TQF) |
| Comparator Or Baseline | 2-Thienyl-L-alanine (non-halogenated): no equivalent co-crystal structure reported; presumed non-substrate or significantly weaker binder for IFRS |
| Quantified Difference | Successful co-crystallization vs. no reported binding; structural basis for bromine recognition confirmed |
| Conditions | X-ray diffraction; IFRS C-terminal domain with ATP; screening library of 313 ncAAs |
Why This Matters
This confirms that the 5-bromo substituent is not merely a placeholder but a critical determinant for molecular recognition and binding in engineered translation systems, enabling site-specific incorporation into proteins—a functionality not achievable with the non-halogenated thienylalanine.
- [1] Guo, L.-T., Wang, Y.-S., Nakamura, A., Eiler, D., Kavran, J. M., Wong, M., Kiessling, L. L., Steitz, T. A., O'Donoghue, P., & Söll, D. (2014). Polyspecific pyrrolysyl-tRNA synthetases from directed evolution. Proc. Natl. Acad. Sci. USA, 111(47), 16724–16729. View Source
